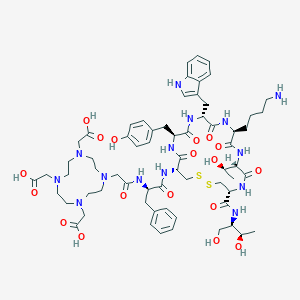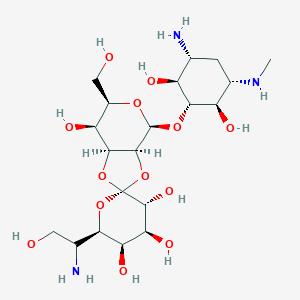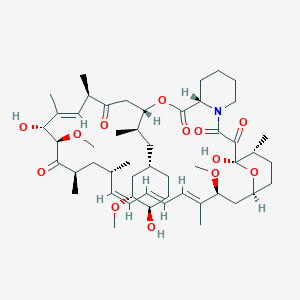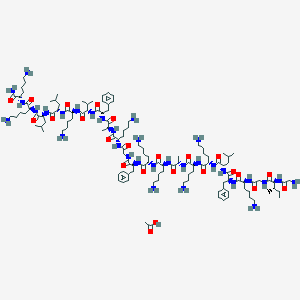
Mertiatide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A MAG3 scan is a diagnostic imaging procedure that allows a nuclear medicine physician or a radiologist to visualize the kidneys and learn more about how they are functioning. MAG3 is an acronym for mercapto acetyl tri glycine, a compound that is chelated with a radioactive element - technetium-99m.
Applications De Recherche Scientifique
Renal Scintigraphy in Diagnosis of Renal Artery Stenosis
Mertiatide, known chemically as mercaptoacetyltriglycine (MAG3), has been investigated for its application in renal scintigraphy, particularly in diagnosing renal artery stenosis. A study assessed the diagnostic accuracy of renal scintigraphy using mertiatide with or without captopril challenge in hypertensive patients. The results indicated that mertiatide's introduction did not improve the diagnostic accuracy of renal scintigraphy compared to pentetic acid, and its usefulness as a diagnostic test for renal artery stenosis remained questionable (Van Jaarsveld et al., 1997).
Drug Use Evaluation of Mertiatide
Another study focused on the drug use evaluation (DUE) of Tc-99m mertiatide, a radiopharmaceutical, to understand its use patterns, guideline compliance, and potential cost savings in a nuclear medicine department. The study reported approximately 90% compliance with guideline recommendations and estimated significant cost savings without affecting procedure quality (Ponto, 1998).
Imaging with Tc-99m Mertiatide
Mertiatide has been compared to iodine-131 orthoiodohippurate (OIH) for renal imaging. A study involving 50 patients demonstrated that mertiatide, due to its superior physical properties and high renal tubular secretion, provided better image quality and diagnostic criteria compared to OIH, despite their similar biological properties (Russell et al., 1989).
Preparation and Quality Control of Mertiatide
Several studies have explored the preparation, quality control, and stability of 99mTc-mertiatide (Mag-3). The focus was on developing efficient labeling procedures, ensuring radiochemical purity, and improving stability for clinical applications. The findings suggest that these preparation methods meet the labeling criteria recommended by suppliers and are suitable for routine use in radiopharmaceutical production (Hemert et al., 2005).
Propriétés
Numéro CAS |
66516-09-4 |
|---|---|
Nom du produit |
Mertiatide |
Formule moléculaire |
C8H13N3O5S |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |
Clé InChI |
RXACEEPNTRHYBQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
SMILES canonique |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
| MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. | |
Point d'ébullition |
792.3ºC at 760 mmHg |
melting_point |
N/A |
Autres numéros CAS |
66516-09-4 |
Séquence |
deamino-Ncy-Gly-Gly-Gly-OH |
Source |
Synthetic |
Stockage |
-20°C |
Synonymes |
99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)



![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)





